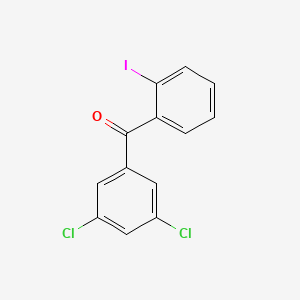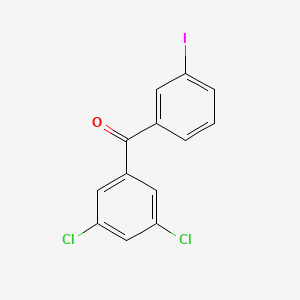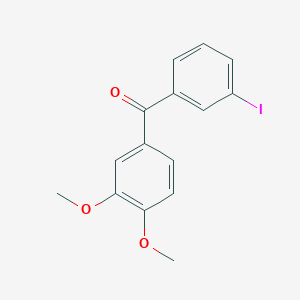![molecular formula C13H8F3NO B1359085 4-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 61977-56-8](/img/structure/B1359085.png)
4-[3-(Trifluoromethyl)benzoyl]pyridine
Overview
Description
4-[3-(Trifluoromethyl)benzoyl]pyridine is a chemical compound with the molecular formula C₁₃H₈F₃NO. It is also known by its IUPAC name: 4-pyridinyl[3-(trifluoromethyl)phenyl]methanone . This compound is characterized by a pyridine ring attached to a benzoyl group containing a trifluoromethyl substituent .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymer Science Applications Aromatic diamine monomers containing both pyridine and fluorine, closely related to 4-[3-(Trifluoromethyl)benzoyl]pyridine, have been synthesized for the development of novel aromatic polyimides. These polyimides exhibit excellent solubility in common solvents and high thermal stability, making them suitable for applications in high-performance polymers. The glass-transition temperatures of these polymers range from 206 to 227°C, and they show good thermal stability with temperatures at the 5% weight loss range of 487 to 543°C in nitrogen. Such properties make them ideal for advanced electronic and aerospace applications due to their inherent viscosity, solubility, and thermo-oxidative stability (Zhang et al., 2007).
Organic Synthesis Applications this compound and its derivatives serve as key intermediates in the synthesis of biologically important structures. For example, they have been used in metal-free synthesis strategies for constructing complex heterocycles such as 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation. This novel strategy enables the efficient construction of these skeletons, featuring short reaction times and high yields, demonstrating the utility of such compounds in facilitating complex synthetic transformations in organic chemistry (Zheng et al., 2014).
Materials Chemistry Applications Compounds related to this compound have been explored for their potential in materials science, particularly in the development of luminescent and magnetic materials. For instance, radical cation salts containing poly(beta-diketonate) rare earth complexes exhibit photoluminescent and magnetic properties. These materials open up new avenues for the development of functional materials that can be used in sensors, imaging, and electronic devices due to their unique electronic and photophysical properties (Pointillart et al., 2009).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Result of Action
Compounds with a trifluoromethyl group have been shown to enhance drug potency .
properties
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOLOCXQADHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613882 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61977-56-8 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














